molecular formula C22H18N2O2 B12916937 5,8-Dimethoxy-2,3-diphenylquinoxaline CAS No. 19506-24-2

5,8-Dimethoxy-2,3-diphenylquinoxaline

Cat. No.: B12916937
CAS No.: 19506-24-2
M. Wt: 342.4 g/mol
InChI Key: KHRDXHXUZUXIMJ-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-2,3-diphenylquinoxaline: is a chemical compound with the molecular formula C22H18N2O2 and a molecular weight of 342.39 g/mol It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethoxy-2,3-diphenylquinoxaline typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . One common method is the reaction of o-phenylenediamine with benzil in the presence of a suitable catalyst under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinoxaline ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts such as phosphate-based fertilizers (e.g., mono-ammonium phosphate, di-ammonium phosphate) has been explored to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions: 5,8-Dimethoxy-2,3-diphenylquinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoxaline derivatives.

    Substitution: The methoxy groups on the quinoxaline ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as or can be used.

    Reduction: Reducing agents like or are commonly employed.

    Substitution: Nucleophiles such as or can be used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with carbonyl or carboxyl groups, while substitution reactions can introduce various functional groups onto the quinoxaline ring.

Mechanism of Action

The mechanism of action of 5,8-Dimethoxy-2,3-diphenylquinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors , modulating their activity and leading to biological effects. For example, quinoxaline derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

    Quinoxaline: The parent compound of 5,8-Dimethoxy-2,3-diphenylquinoxaline, known for its diverse biological activities.

    2,3-Diphenylquinoxaline: Similar in structure but lacks the methoxy groups, leading to different chemical properties and reactivity.

    5,8-Dihydroxy-2,3-diphenylquinoxaline: A derivative with hydroxyl groups instead of methoxy groups, which can affect its solubility and biological activity.

Uniqueness: this compound is unique due to the presence of methoxy groups at the 5 and 8 positions of the quinoxaline ring. These groups can influence the compound’s chemical reactivity , solubility , and biological activity , making it distinct from other quinoxaline derivatives .

Properties

CAS No.

19506-24-2

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

5,8-dimethoxy-2,3-diphenylquinoxaline

InChI

InChI=1S/C22H18N2O2/c1-25-17-13-14-18(26-2)22-21(17)23-19(15-9-5-3-6-10-15)20(24-22)16-11-7-4-8-12-16/h3-14H,1-2H3

InChI Key

KHRDXHXUZUXIMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)OC)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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